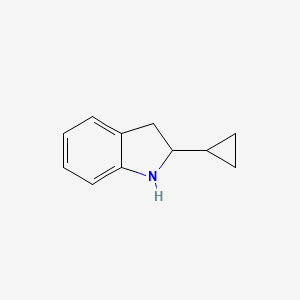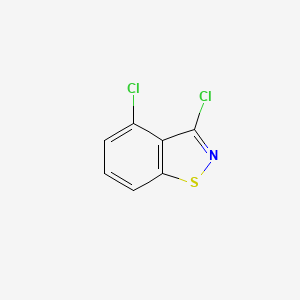![molecular formula C9H7F3O B8734780 Oxirane, 2-[3-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B8734780.png)
Oxirane, 2-[3-(trifluoromethyl)phenyl]-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(3-(Trifluoromethyl)phenyl)oxirane is a chiral epoxide compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxirane ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(Trifluoromethyl)phenyl)oxirane typically involves the epoxidation of a suitable precursor, such as a styrene derivative with a trifluoromethyl group. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as an oxidizing agent under mild conditions to achieve the epoxidation .
Industrial Production Methods
Industrial production of ®-2-(3-(Trifluoromethyl)phenyl)oxirane may involve more scalable and cost-effective methods, such as catalytic asymmetric epoxidation using chiral catalysts. These methods ensure high enantioselectivity and yield, making the process suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(3-(Trifluoromethyl)phenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form the corresponding diol.
Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols, typically under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are employed.
Major Products Formed
Nucleophilic Substitution: The major products are β-substituted alcohols or amines.
Reduction: The major product is the corresponding diol.
Oxidation: The major products are more oxidized derivatives, such as carboxylic acids or ketones.
Applications De Recherche Scientifique
®-2-(3-(Trifluoromethyl)phenyl)oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-2-(3-(Trifluoromethyl)phenyl)oxirane involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack. This reactivity is crucial in its biological and chemical applications, where it can modify target molecules through covalent bonding .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(3-(Trifluoromethyl)phenyl)oxirane: The enantiomer of the compound, with similar reactivity but different stereochemistry.
2-(3-(Trifluoromethyl)phenyl)ethanol: A related compound with a hydroxyl group instead of an oxirane ring.
3-(Trifluoromethyl)styrene: The precursor used in the synthesis of the oxirane compound.
Uniqueness
®-2-(3-(Trifluoromethyl)phenyl)oxirane is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. These features make it a valuable compound in asymmetric synthesis and various research applications .
Propriétés
Formule moléculaire |
C9H7F3O |
|---|---|
Poids moléculaire |
188.15 g/mol |
Nom IUPAC |
(2R)-2-[3-(trifluoromethyl)phenyl]oxirane |
InChI |
InChI=1S/C9H7F3O/c10-9(11,12)7-3-1-2-6(4-7)8-5-13-8/h1-4,8H,5H2/t8-/m0/s1 |
Clé InChI |
SDZLYPFMASMVQF-QMMMGPOBSA-N |
SMILES isomérique |
C1[C@H](O1)C2=CC(=CC=C2)C(F)(F)F |
SMILES canonique |
C1C(O1)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-hydroxybenzamide](/img/structure/B8734736.png)








